
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol is an organic compound that belongs to the class of indane derivatives This compound is characterized by the presence of an isopropyl group attached to the indane ring system, which is further substituted with two hydroxyl groups at positions 1 and 5 The indane structure is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol can be achieved through several synthetic routes. One common method involves the hydrogenation of indene derivatives. The process typically starts with the preparation of the indene precursor, followed by selective hydrogenation to introduce the isopropyl group and hydroxyl functionalities.
Preparation of Indene Precursor: The indene precursor can be synthesized through the cyclization of suitable aromatic compounds.
Hydrogenation: The indene precursor is subjected to hydrogenation using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient synthesis of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring in the indane structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfur trioxide (SO3) in sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The indane ring system provides a rigid framework that can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indane: A parent compound with a similar bicyclic structure but lacking the isopropyl and hydroxyl groups.
Indanone: A derivative with a ketone functionality at the 1-position.
Indandiol: Compounds with hydroxyl groups at different positions on the indane ring.
Uniqueness
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol is unique due to the presence of both isopropyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
7-propan-2-yl-2,3-dihydro-1H-indene-1,5-diol |
InChI |
InChI=1S/C12H16O2/c1-7(2)10-6-9(13)5-8-3-4-11(14)12(8)10/h5-7,11,13-14H,3-4H2,1-2H3 |
InChI Key |
GIVMZVHZTCVANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC2=C1C(CC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

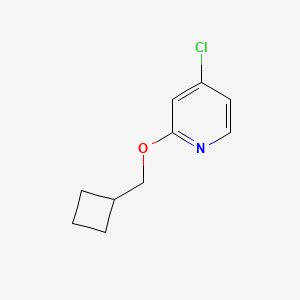
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
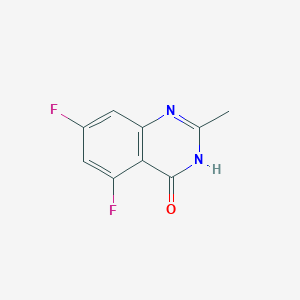

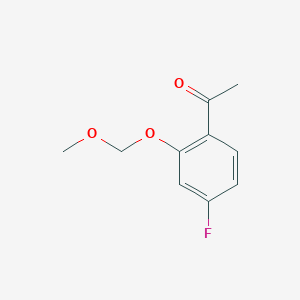
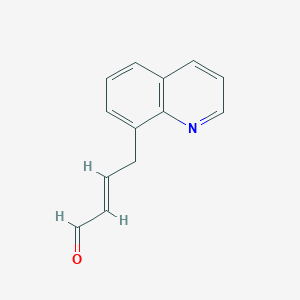
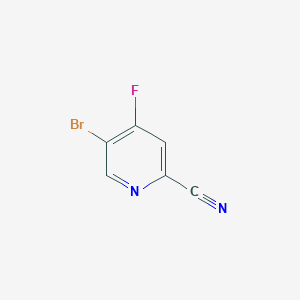

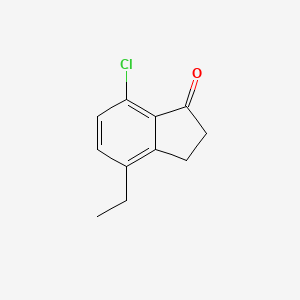
![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
